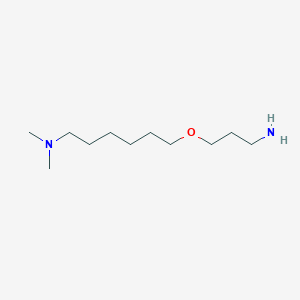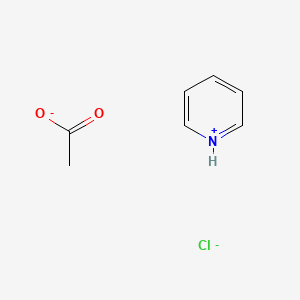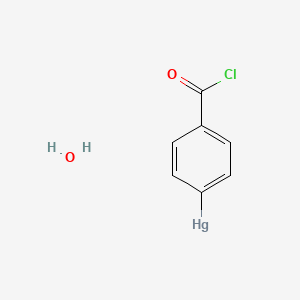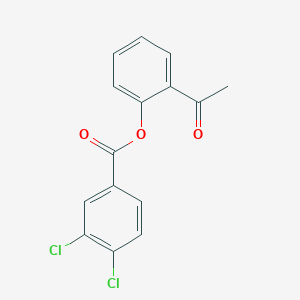![molecular formula C10H18O4 B14301198 Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol CAS No. 119124-62-8](/img/structure/B14301198.png)
Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol is a compound with a unique bicyclic structure. It is known for its interesting chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a formic acid moiety and a 7-oxabicyclo[4.1.0]heptane ring system, which contribute to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This process is scalable and can be adapted for large-scale production to meet industrial demands.
化学反应分析
Types of Reactions
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol has several scientific research applications:
作用机制
The mechanism by which 2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological and chemical effects.
相似化合物的比较
Similar Compounds
Cyclohexane, 1,2-epoxy-:
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic framework but differs in the positioning of the oxygen atom and the presence of additional functional groups.
Uniqueness
2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol is unique due to its combination of the formic acid moiety and the 7-oxabicyclo[4.1.0]heptane ring system. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
属性
CAS 编号 |
119124-62-8 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C9H16O2.CH2O2/c1-7(2)5-4-6-8(3)9(7,10)11-8;2-1-3/h10H,4-6H2,1-3H3;1H,(H,2,3) |
InChI 键 |
TVGCGZLEEJYODF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2(C1(O2)O)C)C.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)





![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)

![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)



